molecular formula C32H34F3N5O4 B611385 3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide CAS No. 1315330-17-6

3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide

Cat. No. B611385
M. Wt: 609.6502
InChI Key: AMHWQBGAKJESFB-UHFFFAOYSA-N
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Description

TL02-59 is a novel potent and selective inhibitor of the myeloid Src-family kinase Fgr, suppressing AML cell growth in vitro and in vivo.

Scientific Research Applications

Sigma-2 Receptor Probes

  • A study by Xu et al. (2005) explores analogues similar to the chemical , focusing on their binding to sigma-2 receptors, which is significant in medicinal chemistry research (Xu et al., 2005).

Antitumor and Antimicrobial Activity

  • Research by Kassab et al. (2016) synthesizes novel 6,7-dimethoxyquinazoline derivatives, including structures similar to the compound , and evaluates their antitumor and antimicrobial activities (Kassab et al., 2016).

Antihypertensive Activity

  • A study by Sekiya et al. (1983) investigates quinazoline derivatives for their potential in reducing blood pressure, indicating the relevance of such compounds in cardiovascular research (Sekiya et al., 1983).

Alpha-Adrenoceptor Antagonists

  • Bordner et al. (1988) examine derivatives of 6,7-dimethoxyisoquinoline for their affinity to alpha-adrenoceptors and potential antihypertensive activity, highlighting the compound's significance in targeting specific receptors (Bordner et al., 1988).

Pro-Apoptotic Activity in Cancer Cells

  • Devegowda et al. (2016) explore the pro-apoptotic activity of 4-anilinoquinazoline derivatives, closely related to the compound , in Ehrlich Ascites Carcinoma cells, emphasizing its potential in cancer therapy (Devegowda et al., 2016).

Antimicrobial Activity

  • Research by Yurttaş et al. (2020) includes the synthesis of triazole derivatives with a quinoline ring, assessing their antimicrobial properties, relevant to combating bacterial and fungal infections (Yurttaş et al., 2020).

Anticonvulsant Agents

  • A study by Das et al. (2014) synthesizes and evaluates quinazolin derivatives for anticonvulsant activity, indicating the compound's utility in neurological research (Das et al., 2014).

Anticancer Activity

  • Konovalenko et al. (2022) analyze isoquinolines with various heteroaromatic substituents, including structures akin to the queried compound, for their anticancer activity, contributing to oncological pharmacology (Konovalenko et al., 2022).

properties

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQBGAKJESFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide
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3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide

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